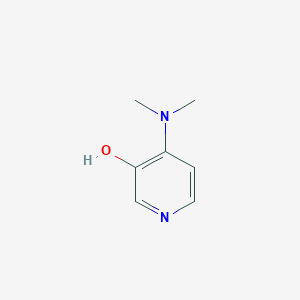

4-(Dimethylamino)pyridin-3-OL

Description

Historical Perspectives on Nucleophilic Pyridine (B92270) Catalysis and Related Pyridinol Systems

The history of nucleophilic pyridine catalysis is rich, with 4-(Dimethylamino)pyridine (DMAP) standing out as a highly versatile and powerful catalyst. sigmaaldrich.comwikipedia.orgchemicalbook.com DMAP, a derivative of pyridine, is significantly more basic and nucleophilic due to the electron-donating dimethylamino group. wikipedia.org This enhanced nucleophilicity allows it to be an exceptional catalyst for a wide range of organic transformations, most notably in acylation and esterification reactions. sigmaaldrich.comwikipedia.orgchemicalbook.com The accepted mechanism for DMAP-catalyzed acylation involves the formation of a highly reactive acetylpyridinium ion, which is then readily attacked by a nucleophile, such as an alcohol. wikipedia.org

The development of chiral versions of DMAP has been a significant advancement, enabling the synthesis of enantiomerically enriched compounds. nih.gov This has been crucial in the preparation of complex molecules with specific stereochemistry, a vital aspect of pharmaceutical and natural product synthesis. nih.govnih.gov The study of pyridinol systems, in parallel, has revealed their versatility. Pyridinols can exist in tautomeric forms, as hydroxypyridines or pyridones, with the pyridone form often being favored under physiological conditions. frontiersin.orgnih.gov This tautomerism, along with their ability to act as both hydrogen bond donors and acceptors, makes them valuable components in medicinal chemistry and materials science. frontiersin.orgnih.govrsc.org

Significance of Aminopyridinol Architectures in Contemporary Organic and Materials Chemistry

Aminopyridinol architectures, which combine the key functional groups of both aminopyridines and pyridinols, are of growing importance in modern chemistry. The presence of both an amino and a hydroxyl group on the pyridine ring creates a unique electronic and structural environment, leading to a wide range of potential applications. rasayanjournal.co.inmdpi.com

In organic synthesis , aminopyridine derivatives serve as crucial precursors and catalysts. rasayanjournal.co.inrsc.orgacs.org The amino group can be readily modified, and the pyridine ring can participate in various coupling reactions, allowing for the construction of complex molecular frameworks. mdpi.comnih.gov For instance, aminopyridines are used in the synthesis of N-(Pyridin-2-yl)-benzamides through reactions with nitroolefins, catalyzed by metal-organic frameworks. mdpi.com The development of transposition strategies in organic synthesis further highlights the utility of such scaffolds in creating diverse molecular structures in an atom-economical manner. rsc.org

In materials science , the unique properties of aminopyridinol frameworks are being harnessed to create novel materials with specific functions. ktu.ltresearchgate.netopenaccessjournals.com The ability of these molecules to coordinate with metal ions, coupled with their inherent electronic properties, makes them suitable for applications in areas such as:

Nonlinear optical materials: The charge transfer characteristics within the aminopyridine structure can lead to significant nonlinear optical responses. rasayanjournal.co.in

Corrosion inhibitors: Aminopyridine derivatives have shown promise in protecting metals from corrosion. ktu.lt

Sensors: The potential for these molecules to interact with specific analytes makes them candidates for chemical sensors.

The study of how these molecules, like 4-(dimethylamino)pyridine, adsorb onto surfaces, such as gold, provides insights into their potential use in nanotechnology and the stabilization of nanoparticles. nih.gov

Scope and Research Trajectories for 4-(Dimethylamino)pyridin-3-OL within Pyridine Chemistry

While its close relative, DMAP, is a well-established catalyst, This compound itself presents several intriguing avenues for future research. Its structure, featuring a nucleophilic dimethylamino group and a hydroxyl group on the pyridine ring, suggests a range of potential catalytic and synthetic applications.

Potential Research Directions:

Asymmetric Catalysis: The hydroxyl group offers a handle for the introduction of chiral auxiliaries, potentially leading to the development of new, highly effective asymmetric catalysts for a variety of organic reactions. nih.govresearchgate.net This could be particularly valuable for the synthesis of molecules with quaternary carbon centers. nih.gov

Coordination Chemistry and Materials Science: The presence of both nitrogen and oxygen donor atoms makes this compound an excellent candidate for use as a ligand in coordination chemistry. rsc.org The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties, with potential applications in materials science. rsc.org

Medicinal Chemistry: Pyridinone and aminopyridine cores are prevalent in many biologically active compounds. researchgate.netfrontiersin.orgnih.govrsc.org Further investigation into the biological activities of this compound and its derivatives could lead to the discovery of new therapeutic agents. mdpi.com For example, aminopyridine structures are being explored as inhibitors for enzymes like BACE1, which is relevant to Alzheimer's disease. nih.gov

Mechanistic Studies: Detailed investigations into the tautomeric equilibrium of this compound and its reactivity as a nucleophile at either the nitrogen or oxygen atom would provide a deeper understanding of its chemical behavior. researchgate.net

The exploration of this specific aminopyridinol holds the promise of uncovering new catalytic systems, functional materials, and biologically active molecules, further expanding the rich and diverse field of pyridine chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

4-(dimethylamino)pyridin-3-ol |

InChI |

InChI=1S/C7H10N2O/c1-9(2)6-3-4-8-5-7(6)10/h3-5,10H,1-2H3 |

InChI Key |

XOXRVWJXPFOTFR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=NC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Dimethylamino Pyridin 3 Ol and Derivatives

De Novo Synthetic Strategies for Pyridin-3-OL Scaffolds

The construction of the pyridin-3-ol ring system from acyclic precursors, known as de novo synthesis, provides a powerful approach to creating structurally diverse derivatives. These methods often allow for the introduction of various substituents at specific positions on the pyridine (B92270) ring, which can be challenging to achieve through the modification of a pre-existing pyridine core.

Three-Component Cyclization Reactions

Three-component reactions are highly efficient processes that combine three different starting materials in a single operation to form a more complex product. Several three-component strategies have been developed for the synthesis of substituted pyridine rings, some of which can be adapted to produce pyridin-3-ol scaffolds. For instance, a flexible three-component approach involving lithiated alkoxyallenes, nitriles, and carboxylic acids has been shown to produce highly substituted pyridin-4-ol derivatives. google.com While this method yields the 4-hydroxy isomer, it highlights the potential of multicomponent reactions in constructing substituted hydroxypyridine systems.

Another relevant approach is the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles, which provides a direct route to polysubstituted 3-hydroxypyridines. researchgate.net This method demonstrates good functional group tolerance and offers a straightforward pathway to the core structure of interest. researchgate.net

| Reaction Type | Reactants | Product Type | Reference |

| Three-Component | Lithiated alkoxyallenes, Nitriles, Carboxylic acids | Pyridin-4-ol derivatives | google.com |

| Hetero-Diels-Alder | 5-Alkoxyoxazoles, Dienophiles | Polysubstituted 3-hydroxypyridines | researchgate.net |

Precursor-Based Syntheses of Pyridine-3-OL Derivatives

A more common and often more direct approach to 4-(dimethylamino)pyridin-3-ol involves the use of a pre-formed, suitably substituted pyridine precursor. A plausible and efficient route starts from 4-chloropyridin-3-ol. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) by amines.

The synthesis can be envisioned as the reaction of 4-chloropyridin-3-ol with dimethylamine. This reaction would likely proceed under thermal conditions or with the assistance of a base to yield this compound. The synthesis of related compounds, such as 6-((dimethylamino)methyl)pyridin-3-ol (B8495751) from 3-hydroxypyridine (B118123), formaldehyde, and dimethylamine, further illustrates the feasibility of introducing a dimethylaminomethyl group onto a pyridin-3-ol scaffold. beilstein-journals.org Similarly, the synthesis of 2-dimethylaminomethyl-3-hydroxy-pyridine has been reported through the reaction of 3-hydroxypyridine with tetramethylmethylenediamine. google.com

A general method for synthesizing 4-dimethylaminopyridine (B28879) analogs involves the reaction of a 4-halopyridine with the corresponding amine, often catalyzed or promoted by a base or a metal complex. smolecule.com For instance, the synthesis of 2-bromo-4-chloropyridin-3-ol (B1378992) is typically achieved through the bromination of 4-chloropyridin-3-ol. ontosight.ai The resulting di-halogenated compound can then undergo selective nucleophilic substitution.

Functionalization and Derivatization Approaches for this compound

The presence of three distinct functional groups in this compound—the 3-hydroxyl group, the 4-dimethylamino group, and the pyridine ring nitrogen—allows for a wide range of derivatization reactions.

Alkylation and Acylation on Nitrogen Centers

The this compound molecule possesses two nitrogen atoms that can potentially be alkylated or acylated: the exocyclic dimethylamino nitrogen and the endocyclic pyridine nitrogen.

Alkylation: In 4-(dimethylamino)pyridine (DMAP), alkylation occurs exclusively at the pyridine nitrogen. mdpi.comwikipedia.org This selectivity is attributed to the resonance contribution from the dimethylamino group, which increases the electron density and nucleophilicity of the ring nitrogen. wikipedia.org The resulting pyridinium (B92312) salt is stabilized by this resonance. It is therefore highly probable that the alkylation of this compound with an alkyl halide would also occur at the pyridine nitrogen, forming a quaternary pyridinium salt.

Acylation: The pyridine nitrogen of DMAP is a highly effective nucleophilic catalyst for acylation reactions. bath.ac.uk The mechanism involves the initial attack of the pyridine nitrogen on the acylating agent (e.g., an acid anhydride) to form a highly reactive acylpyridinium species. researchgate.netbath.ac.ukquimicaorganica.org This intermediate is then attacked by a nucleophile, such as an alcohol, to yield the ester and regenerate the catalyst. researchgate.netquimicaorganica.org Given this well-established reactivity, it is expected that acylation of this compound would preferentially occur at the more nucleophilic pyridine nitrogen, especially under conditions where the hydroxyl group is not deprotonated.

| Reaction | Site of Reaction | Rationale | Reference |

| Alkylation | Pyridine Nitrogen | Increased nucleophilicity due to resonance from the dimethylamino group. | mdpi.comwikipedia.org |

| Acylation | Pyridine Nitrogen | Formation of a highly reactive acylpyridinium intermediate. | researchgate.netbath.ac.ukquimicaorganica.org |

Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is activated towards electrophilic substitution by the strongly electron-donating amino group and the hydroxyl group. Conversely, the electron-deficient nature of the pyridine ring, in general, makes it susceptible to nucleophilic substitution, particularly when a good leaving group is present.

Electrophilic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. acs.org However, the presence of the activating amino and hydroxyl groups at positions 4 and 3, respectively, will significantly influence the regioselectivity and reactivity. Electrophilic attack is likely to be directed to the positions ortho and para to the activating groups. A study on the reaction of 4-aminopyridine (B3432731) with bromine resulted in a complex bromination-dimerization process, indicating the high reactivity of the activated ring. uoanbar.edu.iq

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically requires a good leaving group (e.g., a halogen) and occurs at the 2-, 4-, or 6-positions, which are electron-deficient. researchgate.net For a precursor like 2-bromo-4-chloropyridin-3-ol, nucleophilic substitution can occur where the halogen atoms are replaced by other functional groups. ontosight.ai The chlorine at the 4-position of a pyridin-3-ol derivative can be displaced by nucleophiles. wikipedia.org The reaction of 3-bromo-4-nitropyridine (B1272033) N-oxide with amines has been shown to result in substitution at the 3-position, demonstrating that nucleophilic substitution at the beta-position is possible with highly activated substrates.

Chemoenzymatic Synthesis of Chiral Derivatives

Chemoenzymatic synthesis has emerged as a highly effective strategy for producing enantiomerically pure chiral derivatives of 4-(dimethylamino)pyridine (DMAP). This approach leverages the high selectivity of enzymes, particularly lipases and oxidoreductases, to resolve racemic mixtures or create stereospecific centers, which is a significant challenge in modern organic synthesis. researchgate.netnih.gov

A prominent method involves a chemical oxidation-enzymatic reduction sequence. researchgate.net In this pathway, a suitable precursor is chemically oxidized to a ketone, which is then asymmetrically reduced using a biocatalyst to yield a chiral alcohol. Baker's yeast has been identified as an excellent catalyst for the bioreduction of ketone precursors, leading to enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines and 4-(dimethylamino)-3-[hydroxy(phenyl)methyl]pyridine. researchgate.net

Kinetic resolution (KR) catalyzed by lipases is another cornerstone of this methodology. utupub.fi In this process, a racemic alcohol is subjected to transesterification using an acyl donor, often vinyl acetate, in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. mdpi.comacs.org This allows for the separation of the slower-reacting alcohol and the newly formed ester, both in enantioenriched forms. The efficiency and selectivity of this resolution are highly dependent on the specific enzyme, solvent, and reaction temperature. nih.govmdpi.com For instance, low-temperature lipase-catalyzed transesterification has been shown to enhance enantioselectivity. nih.gov

Dynamic kinetic resolution (DKR) offers an advancement over traditional KR by combining enzymatic acylation with in-situ racemization of the slower-reacting enantiomer. acs.org This is often achieved by using a metal catalyst (e.g., a Ruthenium complex) to continuously interconvert the enantiomers while the lipase selectively acylates only one. acs.org This approach can theoretically convert the entire racemic starting material into a single enantiomerically pure product, overcoming the 50% maximum yield limitation of classical kinetic resolution. utupub.fiacs.org

The table below details the effectiveness of various lipases in the kinetic resolution of alcohol precursors relevant to the synthesis of chiral DMAP derivatives.

Table 1: Enzyme-Catalyzed Kinetic Resolution of Chiral Alcohol Precursors This table is interactive. You can sort and filter the data.

| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | Product ee (%) | Ref. |

|---|---|---|---|---|---|---|

| Lipase QLM | Vinyl Acetate | Diisopropyl ether | -40 | ~40 | 72 | nih.gov |

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | MTBE | 40 | 54-75 | >99 | mdpi.com |

| Burkholderia cepacia Lipase (BCL) | Vinyl Acetate | MTBE | 40 | 45 | 98 | mdpi.com |

| Rhizomucor miehei Lipase (RML) | Vinyl Acetate | MTBE | 40 | 20-35 | 89-98 | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound Analogues

The integration of green chemistry principles into the synthesis of 4-(dimethylamino)pyridine analogues is a critical area of research, aiming to reduce environmental impact and improve process safety and efficiency. utupub.fi This involves a focus on metrics like atom economy and process mass intensity (PMI), as well as the practical application of the Twelve Principles of Green Chemistry. rsc.orgwhiterose.ac.uk

A key focus is the replacement of hazardous and volatile organic solvents with more environmentally benign alternatives. semanticscholar.org Research has demonstrated successful syntheses using water or sustainable natural deep eutectic solvents (NADES) as the reaction medium. jsynthchem.comresearchgate.net NADES, which are mixtures of naturally occurring compounds like urea (B33335) and choline (B1196258) chloride, offer a greener alternative to traditional organic solvents. jsynthchem.com The use of water as a solvent not only enhances safety but can also simplify product isolation. researchgate.net

Furthermore, green synthetic routes aim to improve atom economy by designing reactions where the maximum proportion of starting materials is incorporated into the final product, thus minimizing the generation of stoichiometric waste. rsc.org This contrasts with classical synthetic methods that often suffer from low atom economy. rsc.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for DMAP Analogues This table is interactive. You can sort and filter the data.

| Feature | Traditional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Solvent | Volatile organic solvents (e.g., Toluene, Dichloromethane) | Water, Natural Deep Eutectic Solvents (NADES), Solvent-free conditions | jsynthchem.comresearchgate.netresearchgate.net |

| Catalyst | Homogeneous (e.g., free DMAP) | Heterogeneous, recyclable (e.g., MNP-DMAP) | researchgate.net |

| Catalyst Recovery | Difficult, often requires chromatography | Simple physical separation (e.g., magnetism), filtration | researchgate.net |

| Reusability | Generally not reusable | High reusability (e.g., ≥16 times) | researchgate.net |

| Waste Generation | High, due to solvent use and catalyst loss | Low, due to solvent recycling and catalyst reuse | rsc.orgresearchgate.net |

Mechanistic Investigations of Reactivity and Catalysis Involving 4 Dimethylamino Pyridin 3 Ol

Nucleophilic Catalysis by 4-(Dimethylamino)pyridin-3-OL

While this compound is structurally similar to DMAP, a well-known nucleophilic catalyst, specific studies detailing its catalytic activity are limited. The mechanisms described in the following sections are based on the extensively studied parent compound, DMAP. The introduction of a 3-hydroxy group could potentially modify these pathways through intramolecular hydrogen bonding or by altering the nucleophilicity of the pyridine (B92270) nitrogen.

Reaction Mechanism Studies of Acylation Reactions

For DMAP, the mechanism of acylation, particularly with acetic anhydride (B1165640), is well-established and proceeds via a nucleophilic catalysis pathway. nih.govresearchgate.net This pathway is generally favored over a competing base-catalyzed mechanism. nih.gov

The accepted mechanism involves three primary steps:

Formation of the Acylpyridinium Ion: DMAP attacks the carbonyl carbon of the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is stabilized by resonance and is a much more potent acylating agent than the anhydride itself. wikipedia.orgchemeurope.com

Nucleophilic Attack by the Alcohol: The alcohol substrate then attacks the carbonyl carbon of the activated acylpyridinium ion. wikipedia.org

Product Formation and Catalyst Regeneration: The transfer of the acyl group to the alcohol yields the ester product and the protonated DMAP. An auxiliary base, such as triethylamine, is typically required to deprotonate the catalyst, regenerating it for the next catalytic cycle. wikipedia.orgchemeurope.com

Kinetic studies on the acetylation of cyclohexanol (B46403) with acetic anhydride catalyzed by DMAP show that the reaction is first-order with respect to the anhydride, the alcohol, and DMAP, but zero-order with respect to the auxiliary base, strongly supporting the nucleophilic catalysis pathway. nih.gov For this compound, it is plausible that a similar mechanism would operate, although the rate and efficiency might be affected by the electronic and steric influence of the 3-hydroxy group.

Reaction Participants in a Typical DMAP-Catalyzed Acylation

| Role | Compound | Function |

|---|---|---|

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Activates the acylating agent. |

| Substrate | Alcohol (e.g., Cyclohexanol) | Acyl group acceptor. |

| Acylating Agent | Acetic Anhydride | Acyl group donor. |

| Auxiliary Base | Triethylamine | Regenerates the catalyst. |

Mechanistic Pathways in Esterification and Transesterification

The mechanism for DMAP-catalyzed esterification with anhydrides is the acylation pathway described above. wikipedia.orgchemeurope.com In transesterification reactions, particularly of challenging substrates like beta-keto esters, DMAP also serves as an effective catalyst. The mechanism is believed to proceed through the formation of the same highly reactive N-acylpyridinium intermediate, which is then attacked by the incoming alcohol.

Theoretical and experimental studies on DMAP-catalyzed acetylation of alcohols provide strong evidence for the nucleophilic catalysis pathway, where DMAP's pyridine nitrogen attacks the anhydride. nih.gov A competing pathway, where DMAP acts as a general base to deprotonate the alcohol, is considered to have a much higher energy barrier and is therefore less favorable. nih.govresearchgate.net The presence of the 3-hydroxy group in this compound could potentially enable it to act as a bifunctional catalyst, participating in proton transfer steps, but this has not been experimentally verified.

Role of this compound in Other Catalytic Transformations (e.g., Baylis-Hillman, Hydrosilylations)

DMAP is known to catalyze a range of other organic reactions, including the Baylis-Hillman reaction and hydrosilylations. wikipedia.org

Baylis-Hillman Reaction: This reaction involves the coupling of an aldehyde and an activated alkene, typically catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.org DMAP can also be used as a catalyst. researchgate.net The mechanism involves the nucleophilic addition of the catalyst to the activated alkene, creating a zwitterionic intermediate that then adds to the aldehyde. organic-chemistry.org Subsequent elimination regenerates the catalyst and forms the product. organic-chemistry.org There is no specific literature available detailing the use of this compound in this reaction.

Hydrosilylations: DMAP has been reported to catalyze the hydrosilylation of ketones and aldehydes. The mechanism likely involves the activation of the silane (B1218182) by the nucleophilic catalyst. Specific mechanistic studies for this compound in this context are absent from the literature.

Stereoselective Catalysis with Chiral this compound Derivatives

The development of chiral derivatives of DMAP has been a significant area of research for achieving enantioselective transformations, particularly in the kinetic resolution of secondary alcohols via acylation. scispace.comnih.gov Planar-chiral and axially chiral analogues of DMAP have been synthesized and proven effective as enantioselective nucleophilic catalysts. scispace.comnih.gov These catalysts create a chiral environment around the reactive N-acylpyridinium intermediate, leading to preferential acylation of one enantiomer of a racemic alcohol.

While the synthesis of various chiral DMAP analogues has been reported, specific research on the synthesis and application of chiral derivatives of this compound in stereoselective catalysis is not currently available. The presence of the hydroxyl group offers a potential site for introducing chirality or for further functionalization to create novel chiral ligands, representing an unexplored area of research.

Examples of Chiral DMAP Scaffolds

| Chirality Type | Description | Application |

|---|---|---|

| Planar-Chiral | Chirality arises from the non-planar arrangement of a π-complexed heterocycle (e.g., ferrocene-based). scispace.com | Kinetic resolution of alcohols, enantioselective additions to ketenes. scispace.com |

| Axially Chiral | Chirality results from hindered rotation around a biaryl bond (atropisomerism). nih.gov | Kinetic resolution of secondary alcohols. nih.gov |

| Centrally Chiral | Chirality is based on a stereogenic center, often in a substituent on the pyridine ring. | Enantioselective acyl transfer reactions. |

Proton Transfer Dynamics and Tautomerism in this compound Systems

The structure of this compound, featuring a hydroxyl group adjacent to a dimethylamino-substituted pyridine ring, suggests the potential for interesting proton transfer dynamics and tautomeric equilibria. Unlike DMAP, which does not have protic substituents, the 3-hydroxy derivative can exist in different tautomeric forms.

Spectroscopic Probing of Tautomeric Equilibria

Specific spectroscopic studies (e.g., NMR, IR, UV-Vis) aimed at probing the tautomeric equilibria of this compound are not found in the surveyed literature. However, based on its structure, at least two principal tautomeric forms could be considered: the phenol (B47542) form and the zwitterionic keto form.

The equilibrium between these forms would be highly dependent on factors such as solvent polarity, pH, and temperature. Spectroscopic techniques would be essential to identify the predominant form under various conditions and to study the dynamics of the proton transfer between them. For instance, NMR spectroscopy could distinguish between the tautomers by observing the chemical shifts of the ring protons and the hydroxyl proton. Temperature-dependent studies have been used to investigate the protonation behavior of DMAP derivatives, revealing significant shifts in equilibrium at different temperatures. rsc.org A similar approach could be applied to study the tautomerism of this compound.

Potential Tautomeric Forms of this compound

| Tautomer | Structural Description |

|---|---|

| Phenol Form (Enol) | Aromatic pyridine ring with a hydroxyl group at the 3-position. |

| Zwitterionic Form (Keto) | A pyridinium (B92312) zwitterion with a keto group at the 3-position and a positive charge on the ring nitrogen. |

Based on a thorough review of available scientific literature, detailed mechanistic information specifically concerning "this compound" as required by the provided outline is not available. Research and kinetic data predominantly focus on the related, well-known catalyst 4-(Dimethylamino)pyridine (DMAP).

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for this compound. The specific data on tautomer ratios, electrophilic and nucleophilic sites, and kinetic studies for this particular compound are not present in the public research domain. Applying data from DMAP to its 3-hydroxy derivative would be speculative and scientifically inaccurate.

Advanced Spectroscopic and Structural Characterization of 4 Dimethylamino Pyridin 3 Ol

Elucidation of Molecular Structures via X-ray Crystallography for Mechanistic Insights

To date, a definitive X-ray crystal structure for 4-(dimethylamino)pyridin-3-ol has not been reported in publicly accessible crystallographic databases. Consequently, a direct analysis of its single-crystal structure is not possible. However, valuable insights into its likely solid-state behavior can be gleaned from the extensive crystallographic data available for its parent compound, 4-(dimethylamino)pyridine (DMAP), and its various salts and co-crystals.

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

The presence of both a hydroxyl (-OH) group, a hydrogen bond donor, and two nitrogen atoms (the pyridinic and the dimethylamino nitrogens), which are hydrogen bond acceptors, suggests that this compound would form extensive hydrogen bonding networks in the solid state. It is reasonable to predict the formation of strong O-H···N hydrogen bonds, likely involving the more basic pyridinic nitrogen. This is a common motif in pyridinol structures.

Furthermore, intermolecular O-H···O hydrogen bonds could lead to the formation of chains or dimeric structures. The supramolecular architecture would be further stabilized by weaker C-H···O and C-H···π interactions, similar to those observed in the crystal structures of DMAP salts and adducts. For instance, in the co-crystal of 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate with neutral DMAP, a layered structure is formed, featuring N-H···N, C-H···O, and C-H···π interactions. A similar layered or three-dimensional network, dictated by a hierarchy of hydrogen bonding strengths, can be anticipated for this compound.

Conformational Analysis in Solid State

The conformation of the 4-(dimethylamino) group relative to the pyridine (B92270) ring is a key structural feature. In various crystal structures of DMAP derivatives, the dimethylamino group is observed to be nearly coplanar with the pyridine ring. This planarity is attributed to the delocalization of the lone pair of electrons from the dimethylamino nitrogen into the π-system of the pyridine ring, which imparts partial double-bond character to the C4-N(Me₂) bond. It is highly probable that a similar planar conformation would be adopted by this compound in the solid state to maximize this resonance stabilization. The hydroxyl group at the 3-position is not expected to introduce significant steric hindrance that would force the dimethylamino group out of planarity.

Advanced NMR Spectroscopic Techniques for Structural and Dynamic Characterization

While specific multi-dimensional and dynamic NMR studies on this compound are not available, its expected spectroscopic behavior can be inferred from studies on related pyridine and aminopyridine derivatives.

Multi-Dimensional NMR for Complex Structure Elucidation

Standard one-dimensional ¹H and ¹³C NMR spectra would provide initial structural confirmation of this compound. For unambiguous assignment of the proton and carbon signals of the pyridine ring, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 7.5 - 8.0 | 135 - 145 |

| H5 | 6.5 - 7.0 | 105 - 115 |

| H6 | 7.8 - 8.3 | 140 - 150 |

| N(CH₃)₂ | 2.8 - 3.2 | 35 - 45 |

| OH | 9.0 - 12.0 (variable) | - |

| C2 | - | 135 - 145 |

| C3 | - | 150 - 160 |

| C4 | - | 145 - 155 |

| C5 | - | 105 - 115 |

| C6 | - | 140 - 150 |

Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Dynamic NMR for Exchange Processes (e.g., Tautomerism, Protonation)

This compound can potentially exist in tautomeric forms, specifically the pyridinol form and the zwitterionic pyridone form. The equilibrium between these tautomers would be solvent-dependent. Dynamic NMR (DNMR) spectroscopy would be a powerful tool to study the kinetics of this tautomeric exchange. By monitoring the NMR spectra at variable temperatures, it would be possible to observe the coalescence of signals corresponding to the two tautomers, allowing for the determination of the energy barrier for the interconversion.

Similarly, protonation of this compound can occur at three potential sites: the hydroxyl oxygen, the pyridinic nitrogen, and the dimethylamino nitrogen. The pyridinic nitrogen is expected to be the most basic site. Dynamic NMR studies in acidic media could reveal the rates of proton exchange between these sites and with the solvent. Studies on DMAP have shown complex, temperature-sensitive protonation behavior, and similar phenomena could be anticipated for its 3-hydroxy derivative.

Photophysical Properties and Electronic Transitions

The photophysical properties of this compound are expected to be influenced by the interplay of the electron-donating dimethylamino group and the hydroxyl group on the pyridine ring. While no specific experimental data exists for this compound, the behavior of DMAP provides a useful reference. DMAP is known to exhibit solvent-dependent dual fluorescence, which is attributed to an intramolecular charge transfer (ICT) excited state.

It is plausible that this compound would also exhibit ICT character in its excited state. The presence of the hydroxyl group at the 3-position could modulate the energy of the electronic transitions and the photophysical decay pathways. For instance, in protic solvents, hydrogen bonding to the hydroxyl group and the nitrogen atoms could influence the relative energies of the locally excited and ICT states.

Table 2: Predicted Photophysical Properties of this compound

| Property | Predicted Value/Behavior |

|---|---|

| Absorption Maximum (λ_abs) | 250 - 300 nm (in non-polar solvents) |

| Emission Maximum (λ_em) | 350 - 450 nm (likely solvent-dependent) |

| Fluorescence Quantum Yield (Φ_f) | Moderate to high, solvent-dependent |

Note: These are hypothetical values based on the properties of related compounds.

Photoinduced Intramolecular Electron Transfer Phenomena

Upon photoexcitation, molecules like 4-(dimethylamino)pyridine (DMAP), a structurally related compound, can undergo photoinduced intramolecular electron transfer (PIET). This process involves the transfer of an electron from the electron-donating dimethylamino group to the electron-accepting pyridine ring. The efficiency and dynamics of this charge transfer are key to understanding the compound's photophysical behavior. In DMAP, this leads to the formation of a twisted intramolecular charge transfer (TICT) state. rsc.orgresearchgate.netrsc.org The study of sterically hindered derivatives of DMAP, such as 3-methyl-4-(dimethylamino)pyridine and 3,5-dimethyl-4-(dimethylamino)pyridine, has been instrumental in elucidating these mechanisms. These derivatives show a single charge transfer fluorescence band, which helps in interpreting the results in the context of the TICT state model. rsc.orgresearchgate.netrsc.org

Solvatochromism and Environmental Effects on Photophysics

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a pronounced feature of compounds capable of intramolecular charge transfer. The photophysical properties of such molecules, including the position of absorption and emission bands, are highly sensitive to the solvent environment. researchgate.net For instance, the fluorescence quantum yield of related chromophores can be highly dependent on changes in the local solvent environment, sometimes exhibiting "switch-like" emission properties. researchgate.net This sensitivity to environmental polarity is a direct consequence of the change in the dipole moment of the molecule upon excitation and the subsequent stabilization of the excited state by polar solvent molecules.

Dual Fluorescence Mechanisms

A key characteristic of some 4-(dimethylamino)pyridine derivatives is dual fluorescence, where two distinct emission bands are observed. rsc.orgresearchgate.netrsc.org This phenomenon is often attributed to the existence of two different emissive excited states. One is a locally excited (LE) state, and the other is a charge transfer (CT) state, such as the aforementioned TICT state. The relative intensity of these two bands is highly dependent on solvent polarity and viscosity. In nonpolar solvents, emission from the LE state is typically dominant, while in polar solvents, the charge transfer band becomes more prominent due to the stabilization of the highly polar CT state.

Electrochemical Behavior and Surface Adsorption Studies

The electrochemical properties of 4-(dimethylamino)pyridine and its derivatives have been extensively studied, particularly their adsorption behavior on metal surfaces like gold.

Potential-Dependent Protonation and Orientation at Interfaces

The adsorption and orientation of molecules like DMAP on an electrode surface are strongly dependent on the applied electrode potential and the pH of the electrolyte. nih.govlookchem.comresearchgate.net At certain pH values and potentials, the DMAP molecule adsorbs vertically on the gold surface, bonding through the lone pair of electrons on the pyridine ring's nitrogen atom. nih.govlookchem.com

At very low pH, the protonated form (DMAPH+) is the species that adsorbs. nih.govlookchem.com The orientation of this protonated species changes with the surface charge density. At negative charge densities, DMAPH+ tends to lie nearly flat on the electrode. As the potential becomes more positive, the molecule undergoes a phase transition to a vertical orientation and is simultaneously deprotonated to the neutral DMAP form. nih.govlookchem.com This potential-dependent protonation and reorientation is a critical factor in applications such as the stabilization of gold nanoparticles. nih.govlookchem.com

Interactive Table: Potential-Dependent Behavior of DMAP at a Gold Interface

| Condition | Adsorbed Species | Orientation on Gold Surface |

| pH ≥ pKa | DMAP (neutral) | Vertical |

| Low pH (<3) | DMAPH+ (protonated) | Desorbed at positive potentials |

| Intermediate pH, Negative Charge | DMAPH+ (protonated) | Nearly flat |

| Intermediate pH, Positive Charge | DMAP (neutral) | Vertical |

Redox Processes and Electropolymerization

The redox behavior of 4-(dimethylamino)pyridine derivatives has been explored, focusing on modifications to the molecular structure to alter their redox profiles. lookchem.com These studies are relevant for the development of organic electron donors. While specific studies on the electropolymerization of this compound are not detailed in the provided context, the general principles of electropolymerization of pyridine derivatives involve the oxidation or reduction of the monomer at an electrode surface to form reactive radical species that then propagate to form a polymer film.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies focused on the chemical compound “this compound” that align with the requested detailed outline. The existing research predominantly centers on the related, but structurally distinct, compound 4-(Dimethylamino)pyridine (DMAP), which lacks the hydroxyl group at the 3-position.

The presence of a hydroxyl group on the pyridine ring, as in this compound, would significantly alter the molecule's electronic structure, reactivity, potential for hydrogen bonding, and catalytic behavior compared to DMAP. Therefore, extrapolating data from DMAP studies to describe this compound would be scientifically inaccurate.

Consequently, it is not possible to provide the requested in-depth analysis for the following sections and subsections for this compound:

Computational and Theoretical Studies on 4 Dimethylamino Pyridin 3 Ol

Mechanistic Modeling of Catalytic Cycles and Reaction Pathways

Transition State Characterization and Energy Barriers

Based on a thorough review of available scientific literature, detailed computational and theoretical studies focusing specifically on the compound 4-(Dimethylamino)pyridin-3-OL are not extensively reported. Research in this area has predominantly centered on its parent compound, 4-(Dimethylamino)pyridine (DMAP), a widely used nucleophilic catalyst.

Consequently, specific data regarding the prediction of selectivity in catalytic reactions, theoretical investigations of its unique tautomerism and protonation states, or its specific structure-reactivity relationships from a computational perspective are not available in the public domain. The presence of the hydroxyl group at the 3-position introduces significant electronic and structural differences compared to DMAP, including the potential for tautomerism, which would necessitate dedicated computational studies.

Therefore, it is not possible to provide the detailed analysis and data tables for this compound as requested in the specified outline.

Based on a comprehensive search for "this compound," there is currently insufficient scientific literature available in the public domain to generate a thorough and informative article focusing on its specific applications in the requested areas of materials science and non-medical chemical synthesis. The vast majority of available research pertains to the related, but structurally distinct, compound 4-(Dimethylamino)pyridine (DMAP).

Therefore, it is not possible to provide a detailed article on "this compound" that adheres to the strict constraints of the provided outline, which includes its role in polymerization, functional materials development, and coordination chemistry. Information regarding its synthesis, characterization, and catalytic activity in these specific contexts is not documented in the available search results.

Applications of 4 Dimethylamino Pyridin 3 Ol in Materials Science and Non Medical Chemical Synthesis

Supramolecular Assembly and Crystal Engineering

The principles of supramolecular assembly and crystal engineering focus on the design and synthesis of crystalline materials with desired structures and properties by controlling intermolecular interactions. For 4-(Dimethylamino)pyridin-3-OL, its molecular structure, featuring a hydroxyl group, a dimethylamino group, and a pyridine (B92270) ring, suggests the potential for forming ordered solid-state architectures through various non-covalent interactions. These interactions could include hydrogen bonding (O-H···N, O-H···O), π-π stacking of the pyridine rings, and C-H···π interactions. However, specific studies detailing the supramolecular chemistry of this compound are not readily found.

Ionic co-crystals are a class of materials where a salt is co-crystallized with a neutral molecule. The formation of such structures is driven by strong charge-assisted hydrogen bonds and other non-covalent interactions. In theory, this compound could participate in the formation of ionic co-crystals. Protonation of the basic dimethylamino group or the pyridine nitrogen by a suitable acid would form a cation, which could then co-crystallize with a neutral guest molecule or a corresponding anion. The hydroxyl group could further direct the assembly through additional hydrogen bonding. Despite this potential, there is a lack of specific experimental data or crystal structures in the scientific literature demonstrating the design and synthesis of ionic co-crystals involving this compound.

Self-assembly is the spontaneous organization of molecules into ordered structures. The functional groups present in this compound, namely the hydroxyl and dimethylamino groups, provide sites for hydrogen bonding, which is a powerful tool in directing self-assembly. The aromatic pyridine ring can also participate in π-π stacking interactions. These features suggest that this compound could potentially self-assemble into various supramolecular architectures, such as one-dimensional chains, two-dimensional networks, or more complex three-dimensional frameworks. Nevertheless, specific research detailing the self-assembly strategies and the resulting supramolecular structures for this particular compound is not available in the reviewed literature.

Due to the limited specific research on this compound in the context of supramolecular assembly and crystal engineering, no data tables with detailed research findings can be provided.

Future Research Directions and Unexplored Avenues for 4 Dimethylamino Pyridin 3 Ol

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research should prioritize the development of green and sustainable methods for synthesizing 4-(Dimethylamino)pyridin-3-OL. Current synthetic strategies for related pyridinol compounds often rely on multi-step processes that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste.

A key avenue for exploration would be the use of biocatalysis or chemocatalytic methods starting from renewable feedstocks. For instance, engineered enzymes could potentially facilitate the regioselective hydroxylation of a 4-(Dimethylamino)pyridine precursor. Another sustainable approach could involve leveraging flow chemistry, which can offer improved safety, efficiency, and scalability while minimizing solvent usage and energy consumption. The development of a one-pot synthesis from readily available starting materials would represent a significant advancement in making this compound more accessible for further study and application.

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, renewable catalysts | Enzyme screening and engineering for regioselective hydroxylation |

| Flow Chemistry | Enhanced safety, scalability, reduced waste | Process optimization, catalyst immobilization |

| C-H Activation | Atom economy, reduced pre-functionalization | Development of selective catalysts for direct hydroxylation |

Exploration of New Catalytic Applications Beyond Acylation

While the parent compound DMAP is a renowned catalyst for acylation reactions, the presence of the 3-hydroxyl group in this compound opens the door to novel catalytic activities. This hydroxyl group can act as a hydrogen bond donor, a proton shuttle, or a directing group, enabling bifunctional catalysis where both the pyridine (B92270) nitrogen and the hydroxyl group participate in the catalytic cycle.

Future investigations could explore its efficacy in a range of organic transformations where proton management is key. This includes reactions such as aldol (B89426) additions, Michael reactions, and the synthesis of heterocyclic compounds. The potential for enantioselective catalysis, by introducing chiral elements into the molecule or using it as a ligand for chiral metal complexes, is another promising and completely unexplored frontier.

Advanced Understanding of Excited-State Dynamics and Ultrafast Processes

The photophysical properties of this compound are currently unknown but hold significant scientific interest. Related compounds like 4-(Dimethylamino)pyridine exhibit complex excited-state dynamics, including solvent-dependent dual fluorescence. The introduction of a hydroxyl group is expected to significantly influence these properties by providing a pathway for excited-state proton transfer (ESPT).

Future research employing ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved fluorescence, will be crucial to unravel these dynamics. Understanding the kinetics of processes like intramolecular charge transfer and ESPT could pave the way for designing novel photoacids, fluorescent sensors, or components for light-emitting devices.

Integration into Advanced Functional Materials and Nanotechnology

The unique combination of a nucleophilic pyridine ring and a reactive hydroxyl group makes this compound an attractive building block for advanced functional materials. The hydroxyl group provides a convenient handle for grafting the molecule onto surfaces or incorporating it into polymer backbones.

Future research could focus on its use in the functionalization of nanoparticles, such as gold or silica, to create hybrid materials with tailored catalytic or sensing properties. Its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with enhanced catalytic activity or selective adsorption capabilities. The potential for this compound to act as a monomer in the synthesis of functional polymers for applications in electronics or energy storage is another exciting, yet unexplored, possibility.

Synergistic Experimental and Computational Approaches for Predictive Design

A powerful strategy for accelerating research into this compound involves a close synergy between experimental work and computational modeling. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide invaluable insights into the molecule's electronic structure, reactivity, and spectroscopic properties before extensive lab work is undertaken.

Future studies should employ computational methods to predict its catalytic behavior in various reactions, model its excited-state potential energy surfaces, and simulate its interactions within the pores of functional materials. This predictive power can guide experimental efforts, enabling a more rational design of catalysts, materials, and photofunctional systems based on the this compound scaffold. This integrated approach will be essential to efficiently unlock the full potential of this understudied compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Dimethylamino)pyridin-3-OL, and how can reaction conditions be optimized?

- Methodological Answer :

- A common approach involves nucleophilic substitution or amination of pyridine precursors. For example, details the use of dimethylamine derivatives in synthesizing PET radiotracers via palladium-catalyzed coupling or reductive amination .

- Optimization includes adjusting reaction temperature (e.g., maintaining 60–80°C for selectivity), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Monitoring by TLC or HPLC ensures minimal by-product formation.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns and dimethylamino group integration (e.g., δ ~2.8–3.2 ppm for N(CH)) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- FT-IR : Absorbance bands near 3300 cm (O–H stretch) and 1600 cm (C=N/C=O) verify functional groups .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation. Avoid exposure to light, as pyridine derivatives are prone to photodegradation .

- Regular purity checks via HPLC are recommended, especially after long-term storage .

Advanced Research Questions

Q. How can this compound be utilized as a catalyst or ligand in organic transformations?

- Methodological Answer :

- The dimethylamino group enhances electron-donating capacity, making it effective in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). highlights similar pyridine derivatives as ligands in kinase inhibition studies .

- To assess catalytic efficiency, compare turnover numbers (TON) and yields under varying conditions (e.g., solvent, metal catalyst). Kinetic studies (e.g., rate vs. substrate concentration) quantify activity .

Q. What strategies resolve contradictions in reported reactivity or stability of this compound derivatives?

- Methodological Answer :

- Controlled Replication : Reproduce studies with standardized reagents (e.g., anhydrous solvents) to isolate variables .

- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on stability .

- Advanced Analytics : Employ X-ray crystallography to confirm structural differences between batches .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Enzyme Assays : Test inhibition of kinases (e.g., p38 MAPK) using fluorescence polarization assays, as seen in for SB-202190 .

- Binding Studies : Surface plasmon resonance (SPR) or ITC quantifies binding affinity. Compare with structurally related inhibitors (e.g., SKF-86002) to establish structure-activity relationships (SAR) .

Q. How can researchers design biomonitoring studies for metabolites of this compound?

- Methodological Answer :

- Sample Preparation : Use SPE cartridges for urine or plasma extraction. outlines methods for pyrimidin-ol derivatives, emphasizing pH adjustment to optimize recovery .

- Analytical Detection : LC-MS/MS with multiple reaction monitoring (MRM) ensures sensitivity and specificity for low-concentration metabolites .

Methodological Notes

- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions) to align with sustainability goals .

- Safety Protocols : Follow guidelines for handling pyridine derivatives, including PPE (gloves, goggles) and emergency procedures for spills .

- Data Validation : Cross-reference spectral data with databases (e.g., SciFinder) to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.